((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol
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Overview
Description
- The compound’s structure features a tetrahydro-2H-pyran ring with an amino group and a hydroxymethyl group attached. The stereochemistry is defined by the (3R,4S) configuration .
((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol: is a chiral compound with the molecular formula . It belongs to the class of piperidinylmethanol derivatives.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reduction of a suitable precursor, such as an imine or a ketone, using a chiral reducing agent.
Reaction Conditions: The reduction can be achieved using various reagents, such as borane or lithium aluminum hydride, under carefully controlled conditions.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using enantioselective catalysis or enzymatic processes.
Chemical Reactions Analysis
Reactivity: ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and the starting materials.
Scientific Research Applications
Chemistry: ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol serves as a versatile building block for the synthesis of other chiral compounds.
Biology and Medicine: Its derivatives may have biological activity, making them potential candidates for drug development.
Industry: The compound’s chiral nature is valuable in asymmetric synthesis and catalysis.
Mechanism of Action
- The exact mechanism by which ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol exerts its effects depends on its specific applications. It could interact with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Similar Compounds: Other chiral piperidinylmethanol derivatives, such as (2S,3R,4S,5S,6S)-2-hydroxy-6-(methoxycarbonyl)tetrahydropyran-3,4,5-triethyl triacetate , share structural similarities.
Uniqueness: ((3R,4S)-4-Aminotetrahydro-2H-pyran-3-yl)methanol’s unique stereochemistry and functional groups distinguish it from related compounds.
Properties
Molecular Formula |
C6H13NO2 |
---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
[(3R,4S)-4-aminooxan-3-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c7-6-1-2-9-4-5(6)3-8/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 |
InChI Key |
MPTPDMSEEPOHOV-RITPCOANSA-N |
Isomeric SMILES |
C1COC[C@H]([C@H]1N)CO |
Canonical SMILES |
C1COCC(C1N)CO |
Origin of Product |
United States |
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